N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Description
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features an indole moiety, a thiadiazole ring, and an oxane group
Properties
IUPAC Name |
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4OS/c18-13-7-12-11(9-21-15(12)8-14(13)19)1-4-20-17-22-16(23-25-17)10-2-5-24-6-3-10/h7-10,21H,1-6H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVCUJBDIQFJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)NCCC3=CNC4=CC(=C(C=C43)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and fluoro substituents.
The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions . The final step involves the coupling of the indole derivative with the thiadiazole ring and the oxane group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while nucleophilic substitution of the chloro and fluoro groups can yield a variety of substituted indole derivatives .
Scientific Research Applications
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving indole derivatives.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiadiazole ring may also contribute to the compound’s activity by interacting with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the thiadiazole and oxane groups.
5-chloro-6-fluoroindole: Similar indole structure with chloro and fluoro substituents but lacks the thiadiazole and oxane groups.
1,2,4-thiadiazole derivatives: Share the thiadiazole ring but lack the indole and oxane groups.
Uniqueness
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the indole, thiadiazole, and oxane moieties in a single molecule. This unique structure may confer distinct biological and chemical properties that are not observed in the individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
